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Abstract
This technical guide provides an in-depth analysis of the physical and chemical properties of

isobutyl anthranilate (also known as isobutyl 2-aminobenzoate), an organic ester widely

utilized in the flavor and fragrance industries. The document is intended for researchers,

scientists, and professionals in drug development and chemical manufacturing. It consolidates

critical data including physicochemical parameters, comprehensive spectroscopic analysis,

established synthesis methodologies, and essential safety protocols. The guide emphasizes

the causal relationships behind experimental choices and provides self-validating protocols to

ensure scientific integrity and reproducibility.

Introduction
Isobutyl anthranilate (CAS No. 7779-77-3) is an aromatic ester recognized for its

characteristic sweet, fruity, and grape-like aroma.[1][2] Structurally, it is the ester formed from

anthranilic acid and isobutyl alcohol.[3][4] Its primary applications are as a flavoring agent in

food products and as a fragrance component in perfumes and cosmetics.[3][5] The Joint

FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated isobutyl anthranilate
and concluded that there is "no safety concern at current levels of intake when used as a

flavouring agent".[5] This guide aims to provide a detailed technical overview of its core

properties, moving beyond basic data to offer insights into its molecular characteristics and the

methodologies used for its analysis.
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Physicochemical Properties
The physical state and solubility of a compound are foundational to its application and

handling. Isobutyl anthranilate is typically a colorless to pale yellow or brown liquid under

standard conditions.[3][5] Its lipophilic nature, a consequence of the isobutyl group and the

benzene ring, renders it insoluble in water but soluble in organic solvents such as ethanol and

oils.[3][5] This solubility profile is critical for its formulation in non-aqueous flavor and fragrance

systems.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Isobutyl Anthranilate

Property Value Source(s)

Molecular Formula C₁₁H₁₅NO₂ [3][5]

Molecular Weight 193.24 g/mol [3][5]

CAS Number 7779-77-3 [3][5]

Appearance
Colorless to pale yellow/brown

liquid
[3][5]

Odor Sweet, fruity, floral, grape-like [1][2][3]

Boiling Point
156-157 °C (313-315 °F) at

13.5 mmHg
[5][6]

Density 1.057 - 1.063 g/cm³ [5]

Refractive Index 1.534 - 1.540 (at 20 °C) [5][7]

Solubility
Insoluble in water; Soluble in

alcohol and oils
[3][5][8]

Flash Point 100 °C (212 °F) [1][2]

LogP 3.45 - 3.551 (estimated) [1][9]

Molecular Structure and Spectroscopic Analysis
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The structural elucidation of isobutyl anthranilate is definitively achieved through a

combination of spectroscopic techniques. Each method provides unique information about the

molecule's connectivity and chemical environment.

Figure 1: Chemical structure of isobutyl anthranilate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the

molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of isobutyl anthranilate will exhibit

characteristic signals corresponding to the aromatic protons of the anthranilate ring and the

aliphatic protons of the isobutyl group.

Aromatic Protons (δ 6.5-8.0 ppm): The protons on the benzene ring will appear in the

downfield region, split into complex multiplets due to their differing chemical environments

and coupling with each other. The electron-donating amino group (-NH₂) and the electron-

withdrawing ester group (-COO-) influence their precise chemical shifts.

Amino Protons (variable): The two protons of the primary amine will typically appear as a

broad singlet. Its chemical shift is highly dependent on solvent and concentration.

Isobutyl Protons (δ 0.9-4.2 ppm):

The two equivalent methyl groups (-CH₃) will appear as a doublet around δ 0.9-1.0 ppm.

The methine proton (-CH) will be a multiplet (septet or nonet) around δ 1.9-2.1 ppm.

The methylene protons (-OCH₂-) adjacent to the ester oxygen are deshielded and will

appear as a doublet around δ 3.9-4.2 ppm.[10]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and

type of carbon atoms.

Carbonyl Carbon (δ ~168 ppm): The ester carbonyl carbon is significantly deshielded and

appears far downfield.
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Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the benzene ring

carbons. The carbon attached to the amino group and the carbon attached to the ester

group will have characteristic shifts due to the electronic effects of these substituents.

Aliphatic Carbons (δ 19-71 ppm): The four carbons of the isobutyl group will be observed

in the upfield region of the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key

diagnostic absorptions for isobutyl anthranilate are:

N-H Stretching (3300-3500 cm⁻¹): Two distinct sharp peaks in this region are characteristic

of a primary amine (-NH₂).

C-H Stretching (2850-3000 cm⁻¹): Absorptions corresponding to the sp³ hybridized C-H

bonds of the isobutyl group and the sp² hybridized C-H bonds of the aromatic ring.

C=O Stretching (1680-1730 cm⁻¹): A strong, sharp absorption peak characteristic of the

ester carbonyl group.[10] Conjugation with the aromatic ring shifts this peak to a slightly

lower wavenumber compared to a simple aliphatic ester.

C-O Stretching (1100-1300 cm⁻¹): A strong absorption corresponding to the stretching of the

C-O single bond of the ester.[10]

Aromatic C=C Bending (1450-1600 cm⁻¹): Several peaks in this region are indicative of the

benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in its identification.

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio

(m/z) corresponding to the molecular weight of isobutyl anthranilate (193.24).[5][11]

Key Fragmentation Patterns: Electron impact (EI) ionization typically leads to characteristic

fragmentation. Common fragments and their m/z values include:
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m/z 137: Loss of the isobutoxy radical (•OCH₂(CH(CH₃)₂)).

m/z 120: Loss of the isobutyl group followed by rearrangement, corresponding to the

anthranilic acid fragment.[11]

m/z 119: A prominent peak resulting from the loss of the isobutoxycarbonyl group.[11]

m/z 92: A fragment corresponding to the benzyne radical cation.[11]
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Figure 2: Workflow for the spectroscopic analysis of isobutyl anthranilate.

Synthesis Methodology
The most common and industrially viable method for the synthesis of isobutyl anthranilate is

through the Fischer esterification of anthranilic acid with isobutyl alcohol.[3]

Reaction: Anthranilic Acid + Isobutyl Alcohol ⇌ Isobutyl Anthranilate + Water

This is an equilibrium reaction, and to drive it towards the product side, an acid catalyst is

employed, and typically, the water produced is removed.

Experimental Protocol: Fischer Esterification
This protocol describes a laboratory-scale synthesis.
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Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-

Stark apparatus connected to a reflux condenser, combine anthranilic acid (1.0 eq), isobutyl

alcohol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of a strong

acid (e.g., sulfuric acid or p-toluenesulfonic acid, ~0.05 eq).

Reaction Setup: The use of a Dean-Stark trap is a critical choice to sequester the water

formed during the reaction, thereby shifting the equilibrium towards the formation of the ester

and maximizing the yield.

Reflux: Heat the reaction mixture to reflux. The azeotrope of isobutyl alcohol and water will

distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and

collect in the bottom of the trap, while the lighter isobutyl alcohol will overflow and return to

the reaction flask.

Monitoring: Monitor the progress of the reaction by observing the amount of water collected

in the trap or by thin-layer chromatography (TLC). The reaction is typically complete when no

more water is collected.

Work-up:

Cool the reaction mixture to room temperature.

Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate

solution. This step is crucial to prevent hydrolysis of the ester during purification.

Wash with brine to remove any remaining water-soluble impurities.

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium

sulfate).

Purification: Remove the excess isobutyl alcohol under reduced pressure using a rotary

evaporator. The crude product can then be purified by vacuum distillation to yield pure

isobutyl anthranilate.

Alternative synthetic routes include the reaction of isatoic anhydride with aluminum isobutoxide

in an isobutyl alcohol solution.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1582101?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Isobutyl-anthranilate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
While generally recognized as safe (GRAS) for its use as a flavoring agent, proper laboratory

and industrial hygiene practices should always be followed when handling isobutyl
anthranilate.[5]

Hazards: May cause skin and serious eye irritation. It may also cause an allergic skin

reaction. It is harmful if swallowed.[12]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.[12]

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Take precautionary

measures against static discharge.[12]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is

sensitive to air and light.[6][11]

Disposal: Dispose of contents and container in accordance with local, regional, national, and

international regulations.[12]

Conclusion
Isobutyl anthranilate is a commercially significant aromatic ester with well-defined physical

and chemical properties. Its characterization is reliably achieved through a suite of standard

spectroscopic techniques, including NMR, IR, and mass spectrometry. The synthesis is

straightforward, primarily relying on the principles of Fischer esterification, with established

protocols for high-yield production. Adherence to appropriate safety and handling procedures is

essential to mitigate any potential hazards. This guide provides a comprehensive foundation for

professionals working with this compound, enabling its effective and safe application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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